molecular formula C6H9NOS2 B14474069 2-(Ethanesulfinyl)-4-methyl-1,3-thiazole CAS No. 65962-76-7

2-(Ethanesulfinyl)-4-methyl-1,3-thiazole

Cat. No.: B14474069
CAS No.: 65962-76-7
M. Wt: 175.3 g/mol
InChI Key: MMOQURNWKBQENT-UHFFFAOYSA-N
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Description

Thiazole, 2-(ethylsulfinyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure Thiazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Synthetic Routes and Reaction Conditions:

    Palladium-Catalyzed Cross-Coupling Reaction: One common method involves the palladium-catalyzed cross-coupling of 2,4-dibromothiazole with an organometallic compound.

    Copper-Catalyzed Condensation: Another method includes the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions.

Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized versions of the above methods. The use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts, has been explored to enhance the efficiency and reduce the environmental impact of the synthesis .

Types of Reactions:

    Oxidation: Thiazole, 2-(ethylsulfinyl)-4-methyl- can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the 2- and 4-positions of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Thiazole, 2-(ethylsulfinyl)-4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in metabolism and exhibit binding affinity towards DNA gyrase B, an enzyme crucial for bacterial DNA replication . The exact mechanism of action can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    Thiazole: The parent compound, known for its diverse biological activities.

    2-Aminothiazole: Another derivative with significant biological activity.

    4-Methylthiazole: Similar structure but lacks the ethylsulfinyl group.

Properties

CAS No.

65962-76-7

Molecular Formula

C6H9NOS2

Molecular Weight

175.3 g/mol

IUPAC Name

2-ethylsulfinyl-4-methyl-1,3-thiazole

InChI

InChI=1S/C6H9NOS2/c1-3-10(8)6-7-5(2)4-9-6/h4H,3H2,1-2H3

InChI Key

MMOQURNWKBQENT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=NC(=CS1)C

Origin of Product

United States

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